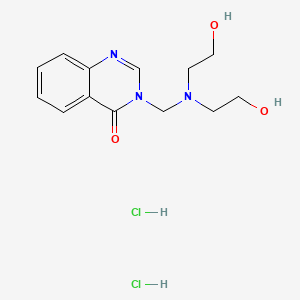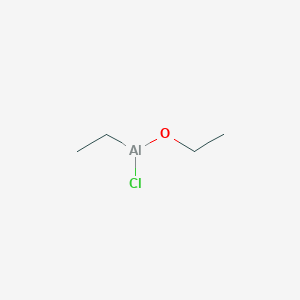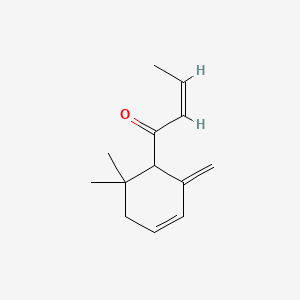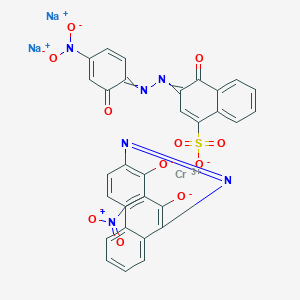
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium is a complex organic compound with the molecular formula C32H17CrN6O11S.2Na. It is known for its vibrant color and is often used in various industrial applications, including dyes and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium typically involves the diazotization of 2-hydroxy-4-nitroaniline followed by coupling with 1-naphthol and 4-hydroxy-1-naphthalenesulfonic acid. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar diazotization and coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromate species.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The azo groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted azo compounds and reduced amino derivatives .
Aplicaciones Científicas De Investigación
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of colored materials and coatings.
Mecanismo De Acción
The mechanism of action of Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium involves its interaction with various molecular targets. The azo groups can form complexes with metal ions, affecting their biological activity. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)naphthalene-1-sulfonate
- Disodium 1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenol
Uniqueness
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium is unique due to its dual azo groups and chromate center, which confer distinct chemical and physical properties compared to similar compounds .
Propiedades
Número CAS |
68541-71-9 |
|---|---|
Fórmula molecular |
C32H17CrN6O11S.2Na C32H17CrN6Na2O11S |
Peso molecular |
791.6 g/mol |
Nombre IUPAC |
disodium;chromium(3+);3-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-4-oxonaphthalene-1-sulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C16H9N3O7S.C16H11N3O4.Cr.2Na/c20-14-7-9(19(22)23)5-6-12(14)17-18-13-8-15(27(24,25)26)10-3-1-2-4-11(10)16(13)21;20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;;;/h1-8H,(H,24,25,26);1-9,20-21H;;;/q-2;;+3;2*+1/p-3 |
Clave InChI |
XOAMKSOTMVKAGY-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C(=CC(=NN=C3C=CC(=CC3=O)N([O-])[O-])C2=O)S(=O)(=O)[O-].[Na+].[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
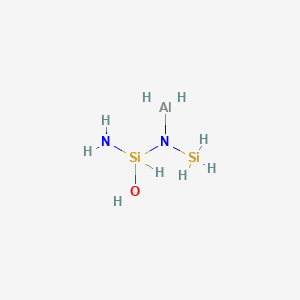
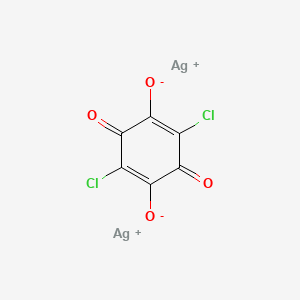
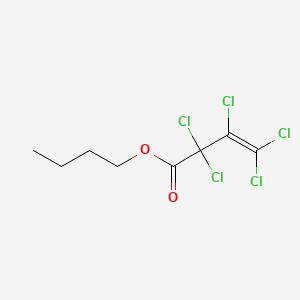
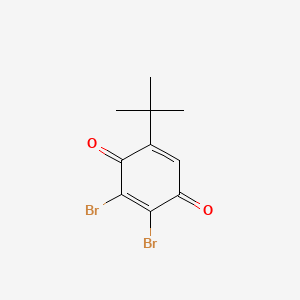
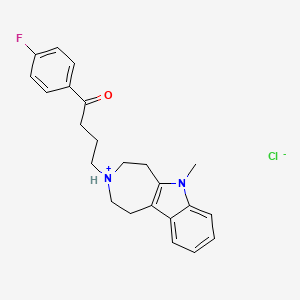

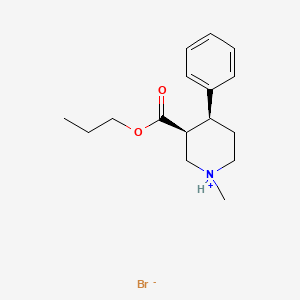
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
